molecular formula C19H16N4O2 B15077984 methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15077984
M. Wt: 332.4 g/mol
InChI Key: MOEJZTVLOHJLPT-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-methylbenzaldehyde to form a Schiff base, followed by cyclization and reduction steps to yield the desired quinoxaline derivative . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antibacterial properties, supported by relevant data and case studies.

Overview of Pyrroloquinoxaline Derivatives

Pyrroloquinoxaline derivatives have been extensively studied due to their potential therapeutic applications. They are recognized for their ability to act as:

  • Antioxidants
  • Anticancer agents
  • Antibacterial agents
  • Anti-HIV agents
  • PARP-1 inhibitors

The structural diversity of these compounds allows for a wide range of biological activities, making them attractive candidates for drug development .

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of this compound. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures radical scavenging ability.

Key Findings:

  • The compound exhibited significant radical scavenging activity with an overall rate constant of 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} against hydroxyl radicals (HO˙).
  • It showed comparable antioxidant activity to known reference antioxidants such as Trolox and gallic acid in non-polar environments .

Anticancer Activity

Pyrroloquinoxaline derivatives have been identified as promising anticancer agents. The compound was tested against various cancer cell lines to assess its cytotoxic potential.

Case Studies:

  • Leukemia Cell Lines :
    • The compound demonstrated potent cytotoxicity against human leukemia cell lines with IC50 values indicating strong antiproliferative effects.
    • For instance, it exhibited an IC50 value of 1.7μM1.7\,\mu M against MV4-11 cells and 3.0μM3.0\,\mu M against Jurkat cells .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical signaling pathways associated with cell proliferation and survival .

Antibacterial Activity

Another area of interest is the antibacterial properties of this compound. Preliminary studies suggest that derivatives in this class can inhibit bacterial growth effectively.

Research Insights:

  • Compounds similar to methyl 2-amino derivatives have shown effectiveness against various bacterial strains.
  • These findings support further exploration into their use as potential antibiotic agents .

Comparative Data Table

Activity TypeCompoundIC50 ValueReference
AntioxidantMethyl 2-amino...8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1}
Anticancer (MV4-11)Methyl 2-amino...1.7μM1.7\,\mu M
Anticancer (Jurkat)Methyl 2-amino...3.0μM3.0\,\mu M
AntibacterialSimilar CompoundsVaries

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H16N4O2/c1-11-7-9-12(10-8-11)23-17(20)15(19(24)25-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3

InChI Key

MOEJZTVLOHJLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N

Origin of Product

United States

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